(Hydrazinocarbonyl)ferrocene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

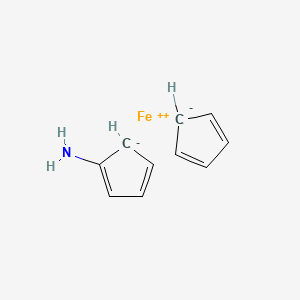

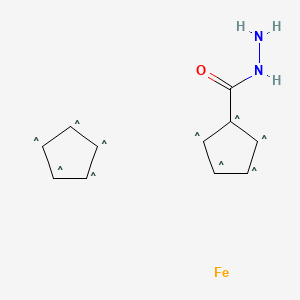

(Hydrazinocarbonyl)ferrocene is a compound that has been used in various scientific disciplines . It is a light yellow to brown powder or crystal . The molecular formula of (Hydrazinocarbonyl)ferrocene is C11H12FeN2O .

Synthesis Analysis

The synthesis of ferrocene derivatives, such as (Hydrazinocarbonyl)ferrocene, has been achieved through various methods. One such method involves the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . Another method involves the combination of ferrocene carboxaldehyde and DL-alaninol to produce a ferrocene–palladium (II) complex .

Molecular Structure Analysis

The molecular structure of (Hydrazinocarbonyl)ferrocene consists of an iron atom sandwiched between two cyclopentadienyl rings . The iron is bonded to all five carbon atoms of each ring . The molecule exhibits outstanding stability and redox properties due to its aromaticity, which is a result of the extended π-delocalization of the electrons in the molecule .

Chemical Reactions Analysis

Ferrocene-based compounds, including (Hydrazinocarbonyl)ferrocene, exhibit versatile redox chemistry along with excellent catalytic properties . They find applications in various electrochemical, optoelectronic, fluorescence, agricultural, medicinal, chemical, and biological fields .

Physical And Chemical Properties Analysis

(Hydrazinocarbonyl)ferrocene is a light yellow to brown powder or crystal . It has a molecular weight of 244.08 g/mol . The compound exhibits excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and non-toxic nature .

Wissenschaftliche Forschungsanwendungen

Bio-Organometallic Chemistry

Organometallic sandwich compounds, especially ferrocenes, possess a wide variety of pharmacological activities . Ferrocene-modified analogues of various bio-structures have been synthesized, such as betulin, artemisinin, steroids, and alkaloids . The biological potential of ferrocenes has been expanded .

Antimalarial Applications

Ferrocenyl derivatives of the antimalarial drug chloroquine have been a focus of research . The introduction of ferrocene into any molecule gives it specific properties, such as increasing lipophilicity, facilitating penetration through cellular and nuclear membranes .

Polymer Chemistry

Ferrocenyl-based compounds have applications in polymer chemistry as redox dynamic polymers and dendrimers . The introduction of ferrocene into polymers can enhance their properties, making them more suitable for various applications .

Materials Science

In materials science, ferrocene and its derivatives are used as bioreceptors . They can be used to detect the presence of various molecules and ions in solutions, including glucose, dopamine, and heavy metals .

Pharmacology and Biochemistry

Ferrocene and its derivatives have found applications in pharmacology and biochemistry . They have been used in the development of anticancer, antiviral, and antimicrobial drugs .

Electrochemistry

Ferrocene and its derivatives have unique electrochemical properties . They are used as potential electrode materials in redox flow batteries due to their reversible redox behavior and high stability .

Nonlinear Optics

Ferrocene and its derivatives have applications in nonlinear optics . They can be used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties .

Industrial Applications

Ferrocene is used as a lubricant to improve the performance and longevity of engines and industrial machinery . It is also used as a fuel additive to improve performance and reduce emissions .

Safety and Hazards

Zukünftige Richtungen

The fascinating electrochemical properties of the redox-active compound ferrocene have inspired researchers across the globe to develop ferrocene-based electrocatalysts for a wide variety of applications . The use of ferrocene-based electrocatalysts enables control over the intrinsic properties and electroactive sites at the surface of the electrode to achieve specific electrochemical activities . Therefore, the future directions of (Hydrazinocarbonyl)ferrocene could involve its use in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications .

Wirkmechanismus

Target of Action

(Hydrazinocarbonyl)ferrocene, like other ferrocene-based compounds, primarily targets the Glutathione Peroxidase 4 (GPX4) . GPX4 is a unique peroxidase in mammals capable of reducing lipid hydroperoxides . When GPX4 function is impaired, lipid peroxidation causes ferroptosis, a form of programmed cell death .

Mode of Action

The compound interacts with GPX4, inhibiting its function . This inhibition leads to an increase in cellular reactive oxygen species (ROS) and lipid peroxidation (LPO), triggering ferroptosis . Ferrocene, a component of (Hydrazinocarbonyl)ferrocene, plays a dual role in this process. It acts as a bioisostere motif, maintaining the inhibition capacity of certain molecules with GPX4, and also as a ROS producer to enhance the vulnerability to ferroptosis of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by (Hydrazinocarbonyl)ferrocene is the ferroptosis pathway . Ferroptosis is a form of programmed cell death caused by increased cellular ROS and LPO . The compound’s action on GPX4 leads to an increase in ROS and LPO, thereby inducing ferroptosis . This pathway plays a crucial role in various diseases, including cancer, neurodegeneration, and ischemic disease .

Pharmacokinetics

They are soluble in organic solvents, and their lipophilicity facilitates penetration through cellular and nuclear membranes . These properties likely contribute to the bioavailability of (Hydrazinocarbonyl)ferrocene.

Result of Action

The primary result of (Hydrazinocarbonyl)ferrocene’s action is the induction of ferroptosis in cells . By inhibiting GPX4 and increasing ROS, the compound triggers lipid peroxidation and subsequent cell death . This effect is particularly potent in cancer cells, where the compound’s action can suppress tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Hydrazinocarbonyl)ferrocene. For instance, the compound’s stability in aqueous aerobic media and favorable electrochemical properties enhance its effectiveness . It’s important to note that the compound is air-sensitive and should be stored under inert gas

Eigenschaften

InChI |

InChI=1S/C6H7N2O.C5H5.Fe/c7-8-6(9)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,7H2,(H,8,9);1-5H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHINPCPICEKEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=O)NN.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FeN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 91659119 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.